2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.: 1225826-07-2
Cat. No.: VC7377963
Molecular Formula: C13H13N3O2
Molecular Weight: 243.266
* For research use only. Not for human or veterinary use.
![2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid - 1225826-07-2](/images/structure/VC7377963.png)
Specification
CAS No. | 1225826-07-2 |
---|---|
Molecular Formula | C13H13N3O2 |
Molecular Weight | 243.266 |
IUPAC Name | 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C13H13N3O2/c17-13(18)10-5-11(8-3-4-8)16-12(14-10)6-9(15-16)7-1-2-7/h5-8H,1-4H2,(H,17,18) |
Standard InChI Key | PUIAHZOOCCYGKT-UHFFFAOYSA-N |
SMILES | C1CC1C2=CC(=NC3=CC(=NN23)C4CC4)C(=O)O |
Introduction
Structural Analysis and Nomenclature
Core Scaffold and Substituent Configuration
The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system combining pyrazole and pyrimidine rings, creating a planar, rigid framework conducive to π-π stacking and hydrogen bonding . In 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, the cyclopropyl groups at positions 2 and 7 introduce steric bulk and electronic modulation, while the carboxylic acid at position 5 enhances solubility and enables salt formation or prodrug derivatization .
Table 1: Key Structural Features
Position | Substituent | Role |
---|---|---|
2 | Cyclopropyl | Steric hindrance, metabolic stability |
5 | Carboxylic acid (-COOH) | Solubility, hydrogen bonding |
7 | Cyclopropyl | Electronic modulation, lipophilicity |
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents (e.g., β-dicarbonyls, β-enaminones) . For 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, strategic functionalization steps are required to introduce cyclopropyl and carboxylic acid groups.
Carboxylic Acid Functionalization
The C5-carboxylic acid may be introduced by:
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Oxidation of methyl groups: Using KMnO₄ or CrO₃ under acidic conditions .
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Carbonyl group hydrolysis: From nitrile or ester precursors .
Proposed Synthetic Route
A plausible pathway for 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves:
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Core formation: Reacting 3-amino-5-cyclopropylpyrazole with a β-ketoester to form the pyrimidine ring .
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Chlorination: POCl₃-mediated conversion of hydroxyl groups to chlorides at positions 5 and 7 .
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Cyclopropanation: Palladium-catalyzed cross-coupling with cyclopropylboronic acids .
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Oxidation: Hydrolysis of a C5-ester to carboxylic acid using NaOH/H₂O .
Physicochemical Properties
Predicted Characteristics
While experimental data for the title compound are scarce, analogous structures (e.g., 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, CID 63823374) provide insights :
Table 2: Comparative Physicochemical Data
Challenges and Future Directions
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Synthetic optimization: Reducing step count and improving yields for cyclopropanation steps.
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ADMET profiling: Assessing metabolic stability, cytochrome P450 interactions, and oral bioavailability.
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Target identification: High-throughput screening against cancer cell lines and inflammatory targets.
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